3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one
Description
This compound (CAS: 2034207-80-0, molecular formula: C₁₇H₂₂FN₅O₂, molecular weight: 347.3873 g/mol) is a heterocyclic organic molecule featuring a piperidine core substituted with a fluoropyrimidinyloxy group and a dimethylpyrazole moiety linked via a propan-1-one bridge. The presence of fluorine and pyrimidine groups is notable for enhancing metabolic stability and target binding affinity in drug-like molecules .
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O2/c1-11-15(12(2)22-21-11)5-6-16(24)23-7-3-4-14(10-23)25-17-19-8-13(18)9-20-17/h8-9,14H,3-7,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNYICOSOYNUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The compound shares structural motifs with several patented and synthesized derivatives, as highlighted in the evidence. Below is a detailed comparison:
Functional Group Analysis
- Fluoropyrimidinyloxy vs. Trifluoromethylpyridazine : The target compound’s fluoropyrimidinyloxy group enhances electronegativity and bioavailability compared to bulkier trifluoromethyl groups in ’s derivative. This may improve membrane permeability but reduce selectivity .
- Dimethylpyrazole vs. Tetrazole : The dimethylpyrazole in the target compound offers metabolic stability over tetrazole-containing analogs (), which are prone to oxidative degradation .
- Piperidine vs.
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis (as inferred from ) likely involves multi-step nucleophilic substitutions and coupling reactions, similar to ’s patented protocols. However, scalability may be challenged by the fluoropyrimidinyloxy group’s sensitivity to hydrolysis .
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